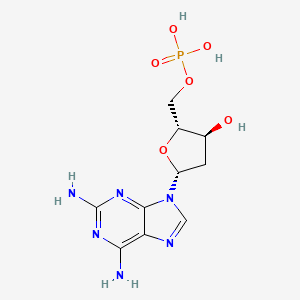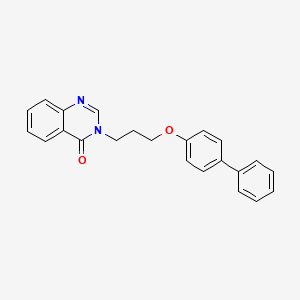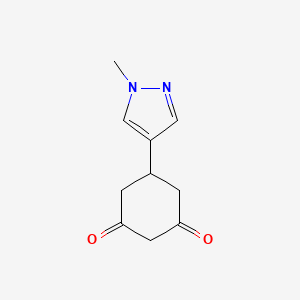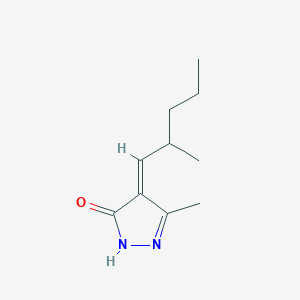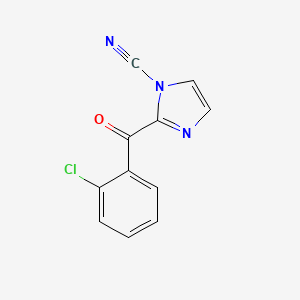![molecular formula C17H17ClN4O B12922173 4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- CAS No. 393855-99-7](/img/structure/B12922173.png)
4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a 4-chlorophenyl ethynyl group The compound also contains a piperidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Sonogashira coupling and other key steps, as well as the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ethynyl group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ethynyl group could produce an alkene or alkane.
Scientific Research Applications
1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The amino group and the ethynyl group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-((4-fluorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with a fluorine atom instead of chlorine.
1-(2-Amino-5-((4-methylphenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl ethynyl group in 1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
393855-99-7 |
|---|---|
Molecular Formula |
C17H17ClN4O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C17H17ClN4O/c18-14-5-2-12(3-6-14)1-4-13-11-20-17(19)21-16(13)22-9-7-15(23)8-10-22/h2-3,5-6,11,15,23H,7-10H2,(H2,19,20,21) |
InChI Key |
SKYRVMNBKMQAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


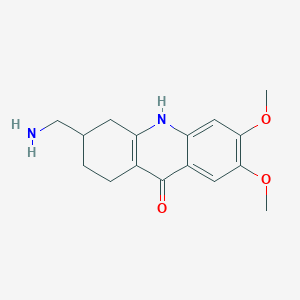
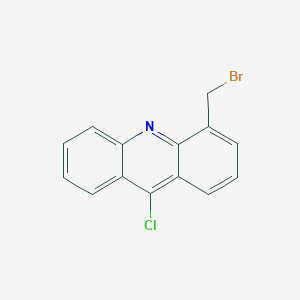
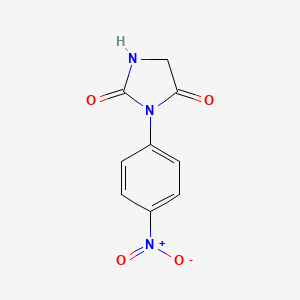
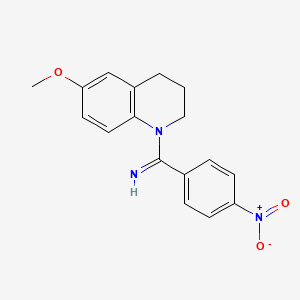

![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
